
7-O-Desmethyl Temsirolimus
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-Desmethyl Temsirolimus is a metabolite of Temsirolimus . Temsirolimus is an antineoplastic agent used in the treatment of renal cell carcinoma (RCC) . It is a derivative and prodrug of sirolimus .
Synthesis Analysis
Temsirolimus is metabolized to more than 20 metabolites, not counting metabolism via the sirolimus pathway . The structures of the following metabolites were identified: O-demethylated metabolites: 39-O-desmethyl, 16-O-desmethyl and 27-O-desmethyl temsirolimus . An improved enzymatic process to prepare temsirolimus has been developed employing lipase-catalyzed regioselective acylation of rapamycin with environmentally friendly acyl donors .Chemical Reactions Analysis
The in vitro metabolism of temsirolimus was studied using human liver microsomes as well as recombinant human P450s, namely CYP-3A4, 1A2, 2A6, 2C8, 2C9, 2C19, and 2E1 . Fifteen metabolites were detected by liquid chromatography-tandem mass spectrometry . CYP3A4 was identified as the main enzyme responsible for the metabolism of the compound .Applications De Recherche Scientifique
Metabolic Pathways of Temsirolimus
A study aimed at identifying Temsirolimus metabolites generated after incubation with human liver microsomes revealed the presence of various metabolites, including O-demethylated forms like 27-O-desmethyl Temsirolimus. The research highlighted the significant role of enzymes like CYP3A4, CYP3A5, and CYP2C8 in the metabolism of Temsirolimus, leading to the formation of multiple metabolites, including 7-O-Desmethyl Temsirolimus. This study underscores the complex metabolic pathways of Temsirolimus and its derivatives, which could have implications for its pharmacokinetics and pharmacodynamics in cancer therapy (Shokati et al., 2020).
Application in Cancer Therapy
Several phase II and I studies have explored the efficacy of Temsirolimus in various cancer types, including glioblastoma, Ewing's sarcoma, ovarian cancer, endometrial carcinoma, gynecologic malignancies, and renal cell carcinoma. These studies have investigated Temsirolimus both as a monotherapy and in combination with other therapeutic agents such as radiotherapy, cixutumumab, and pemetrexed. The findings from these studies have contributed to a better understanding of the therapeutic potential of mTOR inhibitors in cancer treatment and have paved the way for developing targeted therapy regimens that could include metabolites like 7-O-Desmethyl Temsirolimus as part of the treatment landscape (Wick et al., 2016), (Naing et al., 2012), (Emons et al., 2016).
Autophagy and Immune Modulation
Research has also delved into the role of Temsirolimus in promoting autophagy and modulating immune responses, which are crucial mechanisms in cancer therapy. Studies have shown that Temsirolimus can enhance the anti-tumor activity of cancer vaccines and influence the immune environment within tumors, providing insights into its potential application in combination therapy to improve clinical outcomes in cancer patients (Wang et al., 2011).
Pharmacokinetic and Pharmacodynamic Studies
The interaction of Temsirolimus with human serum albumin and its impact on pharmacokinetics and pharmacodynamics has been another area of focus. Understanding how Temsirolimus and its metabolites like 7-O-Desmethyl Temsirolimus interact with carrier proteins in the blood can provide valuable information for optimizing dosing regimens and improving the therapeutic index of these drugs (Shamsi et al., 2018).
Safety And Hazards
Temsirolimus, the parent compound of 7-O-Desmethyl Temsirolimus, is an intravenous drug for the treatment of renal cell carcinoma (RCC), developed by Wyeth Pharmaceuticals . It is a derivative and prodrug of sirolimus . The safety data sheet for Temsirolimus indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Temsirolimus is being studied in clinical trials for treatment of various types of tumors such as hepatocellular carcinoma, glioblastoma, multiple myeloma, etc . The results of ongoing clinical trials with mTOR inhibitors, as single agents and in combination regimens, will better define their activity in cancer .
Propriétés
Numéro CAS |
408321-08-4 |
|---|---|
Nom du produit |
7-O-Desmethyl Temsirolimus |
Formule moléculaire |
C55H85NO16 |
Poids moléculaire |
1016.276 |
InChI |
InChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1 |
Clé InChI |
CJDQIEOIQZFHOU-HNWJUJSNSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O |
Synonymes |
(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)
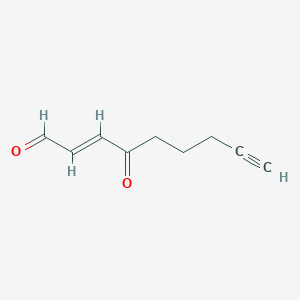
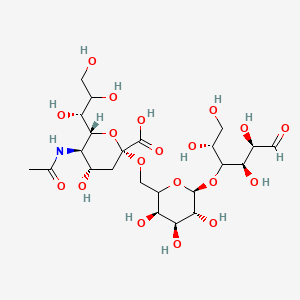
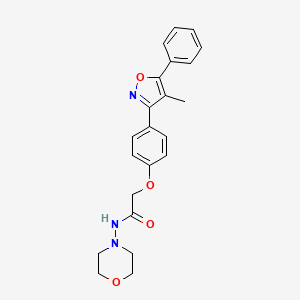
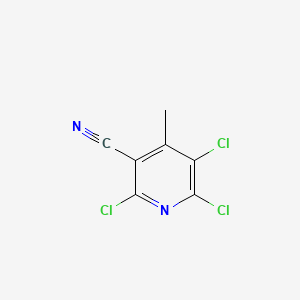
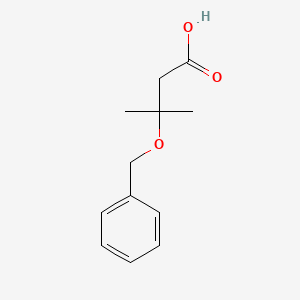
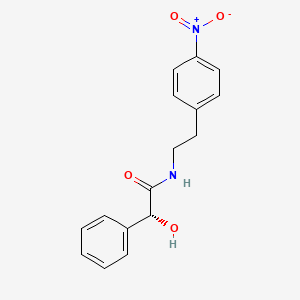
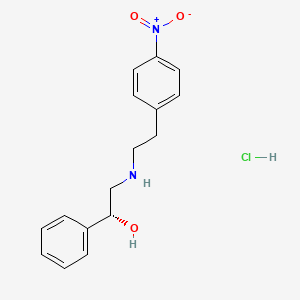
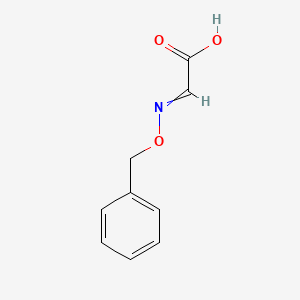

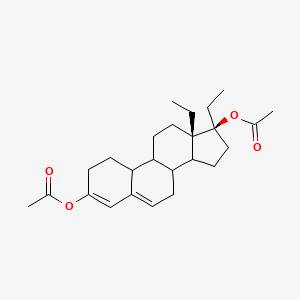
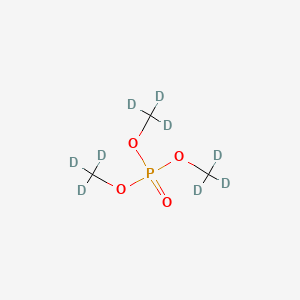
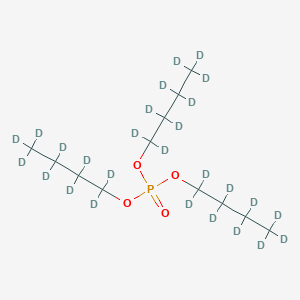
![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)